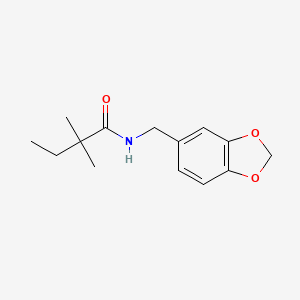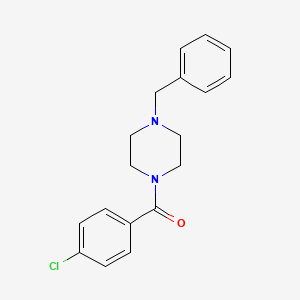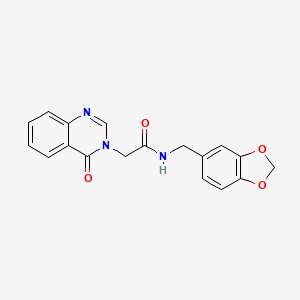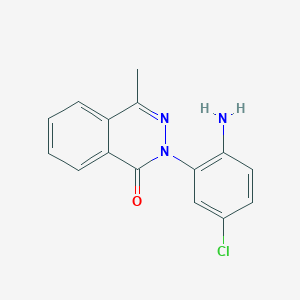![molecular formula C11H12N2O2S B5527860 methyl [2-(methylthio)-1H-benzimidazol-1-yl]acetate](/img/structure/B5527860.png)
methyl [2-(methylthio)-1H-benzimidazol-1-yl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl [2-(methylthio)-1H-benzimidazol-1-yl]acetate is a chemical compound that has recently gained attention due to its potential use in scientific research. It is a benzimidazole derivative that has been shown to have various biochemical and physiological effects, making it an interesting compound to study. In
作用機序
The mechanism of action of Methyl [2-(methylthio)-1H-benzimidazol-1-yl]acetate is not fully understood. However, it is believed to act by modifying the activity of enzymes that are involved in various biochemical pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of thioredoxin reductase, an enzyme that is involved in the regulation of cellular redox balance.
Biochemical and Physiological Effects:
Methyl [2-(methylthio)-1H-benzimidazol-1-yl]acetate has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines. It has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, it has been shown to induce apoptosis in cancer cells, leading to their death.
実験室実験の利点と制限
One of the advantages of using Methyl [2-(methylthio)-1H-benzimidazol-1-yl]acetate in lab experiments is its versatility. It can be used as a fluorescent probe, an anti-cancer agent, and an anti-inflammatory agent, among other things. Additionally, it is relatively easy to synthesize and purify, making it readily available for use in experiments.
One of the limitations of using Methyl [2-(methylthio)-1H-benzimidazol-1-yl]acetate in lab experiments is its potential toxicity. While it has been shown to be relatively non-toxic in animal models, its effects on humans are not yet fully understood. Additionally, its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental systems.
将来の方向性
There are several future directions for the study of Methyl [2-(methylthio)-1H-benzimidazol-1-yl]acetate. One area of research could focus on its potential use as an anti-cancer agent. Further studies could investigate its effects on different types of cancer cells and explore its mechanism of action in more detail. Another area of research could focus on its potential use as an anti-inflammatory agent. Studies could investigate its effects on different inflammatory mediators and explore its potential use in treating inflammatory diseases.
Conclusion:
Methyl [2-(methylthio)-1H-benzimidazol-1-yl]acetate is a versatile compound that has various applications in scientific research. Its synthesis method is relatively straightforward, and it has been shown to have potential as a fluorescent probe, anti-cancer agent, and anti-inflammatory agent. While its mechanism of action is not fully understood, it has been shown to have various biochemical and physiological effects. Future research could explore its potential use in treating cancer and inflammatory diseases, among other things.
合成法
The synthesis of Methyl [2-(methylthio)-1H-benzimidazol-1-yl]acetate involves the reaction of 2-mercaptoaniline with 2-bromoacetic acid methyl ester in the presence of a base. The reaction proceeds via the formation of an intermediate, which is then cyclized to form the final product. The yield of this reaction is typically around 70%, and the purity can be improved through recrystallization.
科学的研究の応用
Methyl [2-(methylthio)-1H-benzimidazol-1-yl]acetate has been shown to have various applications in scientific research. It has been used as a fluorescent probe for the detection of thiols in biological systems. It has also been studied for its potential use as an anti-cancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, it has been investigated for its potential use as an anti-inflammatory agent, as it has been shown to reduce inflammation in animal models.
特性
IUPAC Name |
methyl 2-(2-methylsulfanylbenzimidazol-1-yl)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2S/c1-15-10(14)7-13-9-6-4-3-5-8(9)12-11(13)16-2/h3-6H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHVHDAKFKHOGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C2=CC=CC=C2N=C1SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl [2-(methylsulfanyl)-1H-benzimidazol-1-yl]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(3-methoxypropyl)-8-(3-methyl-2-pyrazinyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5527812.png)


![2-[(3-chloro-4-methoxybenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B5527835.png)
![2-[2-(3-methoxyphenyl)-2-oxoethyl]-6-(2-thienyl)-3(2H)-pyridazinone](/img/structure/B5527842.png)
![{2-bromo-4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}acetic acid](/img/structure/B5527846.png)
![3-bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5527851.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-1-naphthamide](/img/structure/B5527864.png)
![3-ethyl-8-[3-(1H-imidazol-2-yl)benzoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5527870.png)
![4-{acetyl[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoic acid](/img/structure/B5527877.png)